2-[(3,4-dimethoxyphenyl)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole 2-[(3,4-dimethoxyphenyl)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15176322
InChI: InChI=1S/C21H22N2O3/c1-25-19-8-7-14(11-20(19)26-2)12-21(24)23-10-9-18-16(13-23)15-5-3-4-6-17(15)22-18/h3-8,11,22H,9-10,12-13H2,1-2H3
SMILES:
Molecular Formula: C21H22N2O3
Molecular Weight: 350.4 g/mol

2-[(3,4-dimethoxyphenyl)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

CAS No.:

Cat. No.: VC15176322

Molecular Formula: C21H22N2O3

Molecular Weight: 350.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(3,4-dimethoxyphenyl)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole -

Specification

Molecular Formula C21H22N2O3
Molecular Weight 350.4 g/mol
IUPAC Name 2-(3,4-dimethoxyphenyl)-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone
Standard InChI InChI=1S/C21H22N2O3/c1-25-19-8-7-14(11-20(19)26-2)12-21(24)23-10-9-18-16(13-23)15-5-3-4-6-17(15)22-18/h3-8,11,22H,9-10,12-13H2,1-2H3
Standard InChI Key FQKJWUUGSAWOKW-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)CC(=O)N2CCC3=C(C2)C4=CC=CC=C4N3)OC

Introduction

The compound 2-[(3,4-dimethoxyphenyl)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a derivative of the pyridoindole class, which has garnered significant attention in medicinal chemistry due to its structural characteristics and potential biological activities. This compound is closely related to 8-chloro-2-[(3,4-dimethoxyphenyl)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, which has been studied for its therapeutic applications, particularly in oncology and neuropharmacology.

Synthesis and Chemical Reactions

The synthesis of pyridoindole derivatives typically involves multi-step reactions that require careful control of conditions to achieve high yields and purity. While specific synthesis details for 2-[(3,4-dimethoxyphenyl)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole are not provided, related compounds often involve acylation reactions and the use of protecting groups to ensure selective modification of the pyridoindole core.

Biological Activity and Potential Applications

Pyridoindole derivatives have been explored for their potential therapeutic applications, including anticancer and neuroprotective effects. The presence of a 3,4-dimethoxyphenyl group may influence the compound's ability to interact with biological targets, potentially enhancing its efficacy in certain therapeutic contexts.

ApplicationPotential Mechanism
OncologyInteraction with specific cellular targets to inhibit tumor growth.
NeuropharmacologyModulation of neurotransmitter systems or neuroprotective effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator